Propan-2-yl 5-(diethylcarbamoyl)-4-methyl-2-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}thiophene-3-carboxylate
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Overview
Description
ISOPROPYL 5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-{[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE: is a complex organic compound that belongs to the class of thiophene carboxylates
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ISOPROPYL 5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-{[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE involves multiple steps, including the formation of the isoxazole ring and the thiophene ring. One common method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another method includes the one-pot gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oxime under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: ISOPROPYL 5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-{[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isoxazole derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
ISOPROPYL 5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-{[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ISOPROPYL 5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-{[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . For example, it may act as an antagonist to certain receptors involved in pain and inflammation pathways.
Comparison with Similar Compounds
- ISOPROPYL 5-[(DIETHYLAMINO)CARBONYL]-2-{[2-(4-METHOXYPHENYL)-4-QUINOLINYL]CARBONYL}AMINO-4-METHYL-3-THIOPHENECARBOXYLATE
- ISOPROPYL 5-[(DIETHYLAMINO)CARBONYL]-2-{[2-(3-METHOXYPHENYL)-4-QUINOLINYL]CARBONYL}AMINO-4-METHYL-3-THIOPHENECARBOXYLATE
Uniqueness: The uniqueness of ISOPROPYL 5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-{[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE lies in its specific combination of functional groups and rings, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C25H29N3O5S |
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Molecular Weight |
483.6 g/mol |
IUPAC Name |
propan-2-yl 5-(diethylcarbamoyl)-4-methyl-2-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C25H29N3O5S/c1-7-28(8-2)24(30)21-15(5)18(25(31)32-14(3)4)23(34-21)26-22(29)19-16(6)33-27-20(19)17-12-10-9-11-13-17/h9-14H,7-8H2,1-6H3,(H,26,29) |
InChI Key |
UDDLWZOBHGHISZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C)C(=O)OC(C)C)C |
Origin of Product |
United States |
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